

Chemical Reactivity & Electronic Property Assessment

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Compound Focus: Aurantinidin

CAS No.: 25041-66-1

Cat. No.: S568887

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This methodology is used to understand a compound's intrinsic reactivity and potential antioxidant activity, which is foundational for predicting its biological interactions.

Experimental Protocol (Based on Density Functional Theory) [1]

- **Computational Method:** Use **Density Functional Theory (DFT)**.
- **Functional & Basis Set:** Employ the **CAM-B3LYP functional** with the **def2TZV basis set** for geometry optimization.
- **Analysis for Reactivity:**
 - **Frontier Molecular Orbitals:** Calculate the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO gap suggests high chemical reactivity.
 - **Fukui Functions:** Analyze these to predict sites within the molecule that are most susceptible to nucleophilic or electrophilic attacks.
 - **Molecular Electrostatic Potential (MEP) Surface:** Plot this to visualize regions of positive (electrophilic) and negative (nucleophilic) potential.
 - **Bond Critical Point (BCP) Analysis:** Perform this analysis using the AIMAll package to study the electron density and degree of covalence in specific bonds, particularly intermolecular hydrogen bonds.
- **Analysis for Aromaticity:** Use **Nucleus Independent Chemical Shift (NISC)** calculations to evaluate the aromaticity of different rings in the structure.

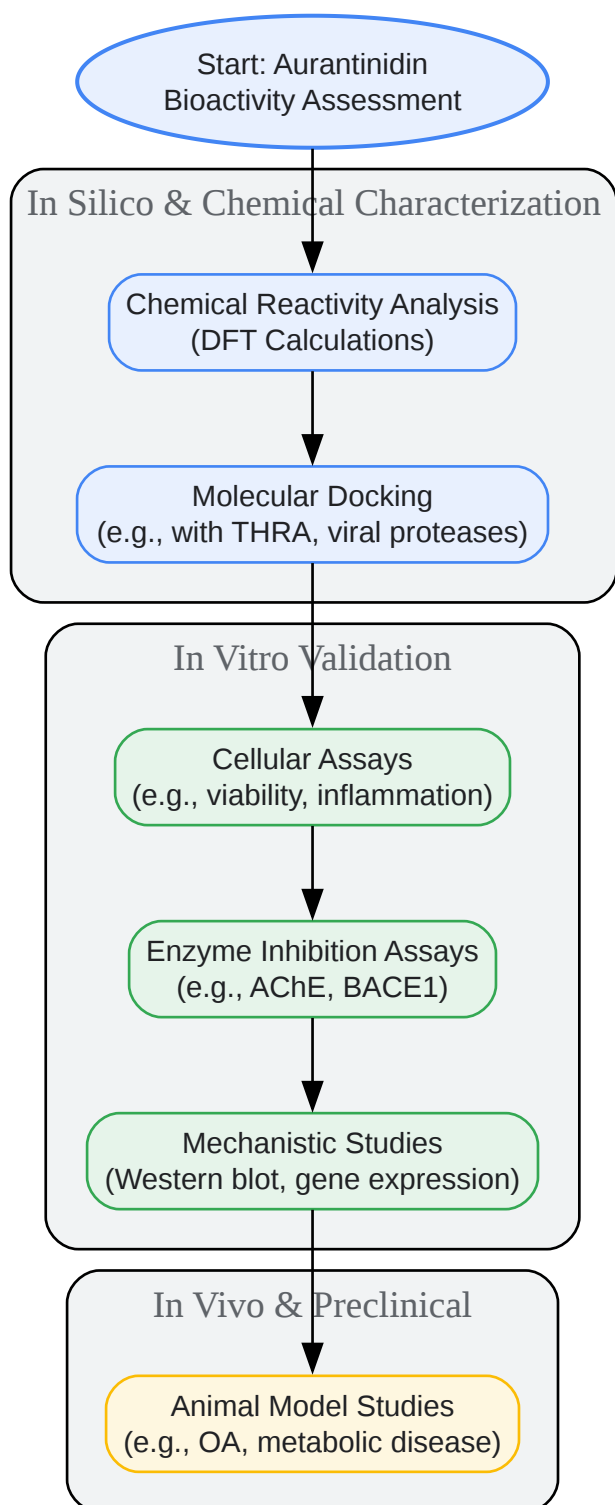
Biological Activity Assessment

For direct biological activity assessment, the protocols are inferred from studies on other anthocyan(id)ins. The table below summarizes potential mechanisms and corresponding experimental models.

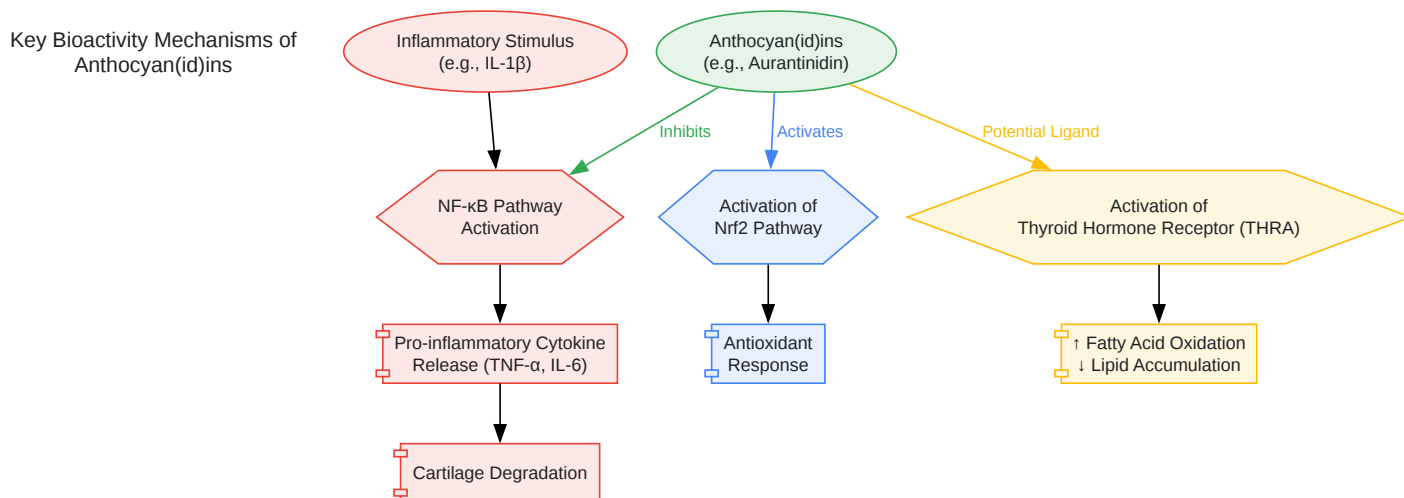
Bioactivity Mechanism	Experimental Model / Assay	Key Measurements
Inflammatory Pathway Inhibition [2]	In vitro: Chondrocytes (human, mouse, or cell line C28/I2) stimulated with Interleukin-1 β (IL-1 β). In vivo: Animal models of osteoarthritis (OA).	• NF- κ B activation (e.g., nuclear translocation) • Expression of inflammatory mediators (NO, PGE2, TNF- α , IL-6) • Cartilage degradation markers
Antiviral Activity [3]	In vitro: Cell-based models infected with viruses (e.g., SARS-CoV-2). Target: Viral proteases (e.g., 3CLpro, Mpro, PLpro).	• Viral replication (plaque assay, qPCR) • Protease activity inhibition assays • Cellular cytotoxicity (MTT assay)
Signaling Pathway Modulation [4]	In vitro: Neuronal cell lines or primary neurons treated with neurotoxic substances (e.g., A β).	• Cell viability (MTT, Trypan blue exclusion) • Apoptosis markers (caspase-3 activation) • ERK and PI3-kinase/Akt pathway phosphorylation (Western blot)
Enzyme Inhibition [4]	In vitro: Enzyme activity assays.	• Inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β -secretase (BACE1) IC ₅₀ values.
Lipid Metabolism (THRA Activation) [5]	In silico: Molecular docking with the Thyroid Hormone Receptor Alpha (THRA). In vitro: Hepatocyte models of NAFLD.	• Binding affinity and interaction with THRA/TRAP220 complex • Expression of fatty acid β -oxidation genes • Intracellular lipid accumulation (Oil Red O staining)

Experimental Workflow & Bioactivity Mechanisms

Based on the gathered information, the following diagrams outline a general experimental workflow for bioactivity assessment and the key mechanisms of action for anthocyanidins.



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Critical Research Considerations

When designing your study, please keep the following points in mind:

- **Start with In Silico Studies:** Given the scarcity of direct data, computational methods (DFT, molecular docking) are a cost-effective and logical first step to predict the reactivity and potential targets of **aurantinidin** [1] [5].
- **Prioritize Whole Foods vs. Extracts:** The bioavailability of anthocyan(id)ins is a critical factor. Evidence suggests that consuming them in whole foods may be more beneficial than using purified extracts due to food matrix effects [6]. This should be considered when designing in vivo experiments or interpreting results.
- **Focus on Stability:** Anthocyanins are sensitive to pH, temperature, and light [6]. The stability of **aurantinidin** under experimental conditions must be confirmed to ensure the validity of your bioactivity data.

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